3-(Hydroxymethyl)-2-nitrophenol

Overview

Description

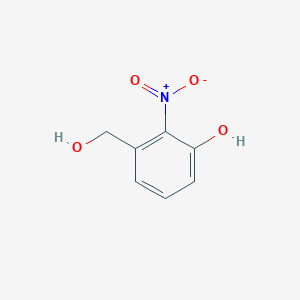

3-(Hydroxymethyl)-2-nitrophenol is a nitrophenol derivative characterized by a nitro group (-NO₂) at the 2-position and a hydroxymethyl (-CH₂OH) substituent at the 3-position of the benzene ring. This structural configuration imparts unique physicochemical properties, such as moderate solubility in polar solvents due to hydrogen bonding from the hydroxyl and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2-nitrophenol can be achieved through several methods. One common approach involves the nitration of 3-(Hydroxymethyl)phenol. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2-nitrophenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3).

Major Products Formed

Oxidation: 3-(Carboxymethyl)-2-nitrophenol

Reduction: 3-(Hydroxymethyl)-2-aminophenol

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Chemical Applications

1. Intermediate in Organic Synthesis

- Role : Serves as a precursor for the synthesis of more complex organic compounds.

- Reactions : It can undergo various chemical transformations due to its functional groups, facilitating the creation of derivatives that are useful in diverse applications.

2. Production of Dyes and Pigments

- Usage : Utilized in the manufacturing of dyes and pigments due to its reactive nitro group.

- Impact : Contributes to the development of colorants used in textiles and coatings.

Biological Applications

1. Antimicrobial Properties

Research has shown that 3-(Hydroxymethyl)-2-nitrophenol exhibits significant antimicrobial activity. A study employing the disc diffusion method revealed:

- Pathogens Tested : Effective against Escherichia coli and Staphylococcus aureus.

- Mechanism : Likely disrupts bacterial cell membranes and interferes with metabolic pathways, leading to bacterial cell death.

2. Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties:

- Cell Lines Tested : HCT-116 (colon cancer) and A549 (lung cancer).

- Results : The MTT assay demonstrated dose-dependent cytotoxicity, with IC50 values indicating substantial reduction in cell viability at concentrations above 20 µM.

Medical Applications

1. Drug Development

The compound is being explored for its potential use in developing novel therapeutic agents:

- Focus Areas : Its unique chemical properties may lead to the design of drugs targeting specific biological pathways or diseases.

Industrial Applications

1. Chemical Industry

this compound is utilized in various industrial processes:

- Applications : Used as an industrial preservative in metalworking fluids, paper mills, and water treatment systems.

- Formulations : Available in different forms such as soluble liquid concentrates or powders for easy application.

Antimicrobial Study

- Objective : Evaluate the antimicrobial efficacy against pathogenic bacteria.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria.

Anticancer Evaluation

- Objective : Investigate cytotoxic effects on cancer cell lines.

- Methodology : MTT assay performed across various concentrations.

- Results : IC50 values indicated substantial cytotoxicity at concentrations above 20 µM for both HCT-116 and A549 cell lines.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The table below compares 3-(hydroxymethyl)-2-nitrophenol with structurally related nitrophenols, focusing on substituent positions and physical properties:

Key Observations :

- The hydroxymethyl group in this compound likely enhances solubility compared to methyl- or halogen-substituted nitrophenols (e.g., 4-methyl-2-nitrophenol) .

Toxicity and Regulatory Status

- 2-Nitrophenol (CAS 88-75-5) is listed in ISO 17495 standards for environmental monitoring due to its persistence and moderate toxicity .

Biological Activity

3-(Hydroxymethyl)-2-nitrophenol, also known as 2-nitro-4-hydroxymethylphenol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H7N2O3

- Molecular Weight : 169.14 g/mol

- CAS Number : 34112-74-8

This compound features a hydroxymethyl group and a nitro group attached to a phenolic ring, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the nitration of phenolic compounds followed by hydroxymethylation. Various methods have been reported in the literature, including:

- Nitration : Using nitric acid in the presence of sulfuric acid to introduce the nitro group.

- Hydroxymethylation : Employing formaldehyde under basic conditions to add the hydroxymethyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against:

- Bacteria : Staphylococcus aureus and Escherichia coli

- Fungi : Candida albicans

In vitro assays showed that this compound can inhibit bacterial growth with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring radical scavenging activity, it demonstrated a capacity to neutralize free radicals, which is critical in preventing oxidative stress-related diseases .

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions in pathogens .

- Receptor Binding : The compound may interact with various receptors, influencing signal transduction pathways related to inflammation and cell survival.

Study on Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound inhibited bacterial growth effectively, with further tests suggesting potential applications in developing new antimicrobial agents .

Evaluation of Antioxidant Effects

Another research effort focused on assessing the antioxidant effects of this compound using DPPH and ABTS assays. The findings revealed that it possesses strong radical scavenging abilities comparable to established antioxidants like ascorbic acid .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, receptor binding |

| 4-Nitrophenol | Low | Moderate | Reactive oxygen species generation |

| 2-Nitrophenol | Moderate | Low | Enzyme inhibition |

Q & A

Q. How can experimental studies be designed to assess the toxicokinetics of 3-(Hydroxymethyl)-2-nitrophenol in mammalian models?

Methodological Answer:

To evaluate absorption, distribution, metabolism, and excretion (ADME), use a multi-route exposure approach (oral, dermal, inhalation) in rodent models. Employ isotopic labeling (e.g., deuterated analogs as in ) to track metabolite pathways. For placental transfer studies, combine maternal-fetal pharmacokinetic sampling with high-resolution mass spectrometry to detect fetal exposure, particularly focusing on fetal hemoglobin susceptibility as suggested in . Validate interspecies differences using cross-species in vitro hepatocyte assays to identify unique biomarkers (e.g., nitro-reduced metabolites) .

Q. What analytical strategies resolve discrepancies in hydrogen-bonding free energy (HFE) predictions for this compound in computational models?

Methodological Answer:

When molecular dynamics (MD) simulations conflict with experimental HFE data (e.g., deviations in 2-nitrophenol derivatives), recalibrate force field parameters de novo. For this compound, derive partial charges and torsion angles using quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) and validate against experimental HFE values. Cross-reference with structurally similar compounds like 3- and 4-nitrophenol, where MD simulations align with experiments (). Use adaptive sampling to enhance conformational coverage in simulations .

Q. How can researchers optimize the synthesis and purification of this compound for high-purity yields?

Methodological Answer:

Synthesize via nitration of 3-hydroxymethylphenol under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purify via fractional crystallization using hexane or chloroform (as in ), leveraging the compound’s melting point (35–39°C, ). Monitor purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using -NMR (compare aromatic proton shifts to ’s SMILES string) and IR spectroscopy (nitro-group stretching at ~1520 cm⁻¹) .

Q. What methodologies address the lack of human biomonitoring data for this compound exposure?

Methodological Answer:

Develop a targeted LC-MS/MS assay to detect urinary metabolites (e.g., glucuronide conjugates or nitro-reduced derivatives). Use deuterated internal standards (e.g., 3-methyl-d₃ derivatives as in ) for quantification. Validate the method using synthetic metabolites (e.g., 4-(hydroxymethyl)-3-nitrophenylacetic acid analogs from ). Cross-reference with occupational exposure studies of structurally related nitrophenols () to establish baseline exposure thresholds .

Q. How can structure-activity relationship (SAR) models predict the ecological toxicity of this compound?

Methodological Answer:

Construct a SAR database using toxicity data for ortho-, meta-, and para-nitrophenol derivatives ( ). For this compound, compute electronic descriptors (e.g., Hammett σ constants) and steric parameters (molar refractivity) to correlate with acute toxicity endpoints (e.g., LD₅₀ in aquatic species). Validate predictions using Daphnia magna assays, comparing results to 4-nitrophenol’s known EC₅₀ values ( ). Incorporate hydroxylmethyl group effects on bioavailability using logP calculations .

Q. What experimental approaches validate the metabolic pathways of this compound in hepatic models?

Methodological Answer:

Use human liver microsomes (HLMs) or primary hepatocytes to identify phase I/II metabolites. Incubate with NADPH and UDPGA cofactors, then analyze via UPLC-QTOF-MS. Compare results to in silico predictions from tools like PISTACHIO or REAXYS ( ). For nitro-reduction pathways, supplement with anaerobic conditions and bacterial enzymes (e.g., E. coli nitroreductases). Confirm reactive intermediate formation (e.g., hydroxylamines) using trapping agents like glutathione .

Q. How should researchers mitigate analytical interference when quantifying this compound in environmental samples?

Methodological Answer:

Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from complex matrices. Differentiate from co-eluting isomers (e.g., 5-methyl-2-nitrophenol in ) using tandem MS fragmentation (e.g., m/z 153 → 123 for hydroxymethyl loss). Validate method specificity using isotope dilution () and spike-recovery tests in soil/water samples .

Q. What computational tools elucidate the photodegradation mechanisms of this compound in aqueous environments?

Methodological Answer:

Simulate UV-induced degradation pathways using time-dependent DFT (TD-DFT) to predict excited-state behavior. Compare with experimental data from photolysis reactors (λ = 254 nm, pH 7). Monitor nitro-group cleavage and hydroxyl radical formation via ESR spectroscopy. Cross-reference with known byproducts of 4-nitrophenol photolysis (, avoiding BenchChem content) to identify stable intermediates .

Properties

IUPAC Name |

3-(hydroxymethyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEWMNYPPSLSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.